molecular formula C29H22 B11116728 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

Cat. No.: B11116728
M. Wt: 370.5 g/mol
InChI Key: DAKGYRRPMNTHII-PHEQNACWSA-N
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Description

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene is an organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to the 2 and 7 positions of a fluorene core. This compound is known for its applications in various fields, including materials science and organic electronics, due to its interesting photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Saturated fluorene derivatives.

    Substitution: Brominated fluorene derivatives.

Scientific Research Applications

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene primarily involves its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the π-conjugated system of the fluorene core, which facilitates efficient energy transfer and emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

InChI

InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2/b13-11+,14-12+

InChI Key

DAKGYRRPMNTHII-PHEQNACWSA-N

Isomeric SMILES

C1C2=C(C3=C1C=C(C=C3)/C=C/C4=CC=CC=C4)C=CC(=C2)/C=C/C5=CC=CC=C5

Canonical SMILES

C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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